2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one hydrochloride
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Overview
Description
“2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one hydrochloride” is a chemical compound with the molecular formula C5H11ClN2O2 and a molecular weight of 166.61 . It is used for research purposes .
Synthesis Analysis
Recent multicomponent syntheses of functionalized oxazolidines using 1,2-amino alcohols as starting materials have been reviewed . The synthetic strategies are gathered into three groups: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, extended one-pot asymmetric azaelectrocyclization .Molecular Structure Analysis
The molecular structure of “this compound” consists of an oxazolidine ring, which is an important structural unit of many biologically active compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. It is known that the compound has a molecular weight of 166.61 .Scientific Research Applications
Oxazolidin-2-one Derivatives as Protective Groups and Chiral Auxiliaries
Oxazolidin-2-ones are recognized for their utility as protective groups for 1,2-amino alcohols and for the role chiral derivatives play as chiral auxiliaries. This functionality is underscored by studies on the crystal structures of oxazolidinecarbohydrazides, which reveal insights into their stereochemical behavior and interaction patterns, including hydrogen bonds and π-π stacking interactions (Nogueira et al., 2015).
Synthesis of α-amino Acids
Research has demonstrated the use of oxazolidin-2-one derivatives in the synthesis of various natural and non-natural α-amino acids and their derivatives, highlighting their significance in the creation of complex molecules and potential drug candidates (Burger et al., 1992).
Efficient Synthesis Methods
The development of efficient methods for synthesizing oxazolidin-2-ones and imidazolidin-2-ones from 1,3-diols and 3-amino alcohols, using iodobenzene dichloride and sodium azide, has been a notable advancement, offering a streamlined pathway for producing these compounds (He et al., 2014).
Novel Synthetic Applications
Innovations in synthetic chemistry have facilitated the creation of oxazolidin-2-ones via oxidative carbonylation of β-amino alcohols, using catalysts like salen-Co complexes. This method demonstrates the versatility of oxazolidin-2-ones in synthetic organic chemistry, enabling the incorporation of various functional groups into the molecular framework (Liu et al., 2007).
Conformational Studies and Biological Applications
Conformational analysis of homo-oligomers of oxazolidin-2-one derivatives has provided insights into their potential as conformationally constrained tools for constructing beta-pseudopeptide foldamers. These studies highlight the relevance of oxazolidin-2-ones in designing molecules with specific three-dimensional structures for biological applications (Luppi et al., 2004).
Safety and Hazards
The safety information for “2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one hydrochloride” indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
2-amino-1-(1,2-oxazolidin-2-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-4-5(8)7-2-1-3-9-7;/h1-4,6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKNEKKVMIESCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(OC1)C(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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